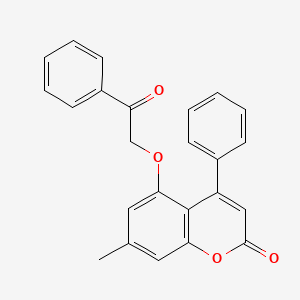![molecular formula C19H22FN5O B11151681 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]propanamide](/img/structure/B11151681.png)
3-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]propanamide is a complex organic compound that features both pyrimidine and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]propanamide typically involves multi-step organic reactions. The starting materials often include 4,6-dimethyl-2-pyrimidinamine and 5-fluoro-1H-indole. The synthesis may involve:
Amidation Reaction: The reaction between 4,6-dimethyl-2-pyrimidinamine and a suitable carboxylic acid derivative to form the amide bond.
Substitution Reaction: Introduction of the 5-fluoro-1H-indole moiety through nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions can occur at the pyrimidine ring.
Substitution: Both the pyrimidine and indole rings can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety may yield indole-2,3-dione derivatives.
Scientific Research Applications
3-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Pharmacology: Research into its pharmacokinetics and pharmacodynamics to understand its behavior in biological systems.
Industrial Applications: Potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]propanamide involves its interaction with specific molecular targets. The indole moiety may bind to certain receptors or enzymes, while the pyrimidine ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethyl-2-mercaptopyrimidine: Shares the pyrimidine core but lacks the indole moiety.
5-Fluoroindole: Contains the indole structure but without the pyrimidine component.
Uniqueness
3-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]propanamide is unique due to the combination of both pyrimidine and indole structures, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H22FN5O |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
3-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]propanamide |
InChI |
InChI=1S/C19H22FN5O/c1-12-9-13(2)25-19(24-12)22-8-6-18(26)21-7-5-14-11-23-17-4-3-15(20)10-16(14)17/h3-4,9-11,23H,5-8H2,1-2H3,(H,21,26)(H,22,24,25) |
InChI Key |
BUSFCPOXMDZDRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCC(=O)NCCC2=CNC3=C2C=C(C=C3)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-{3-[(2-methoxyethyl)amino]-3-oxopropyl}benzamide](/img/structure/B11151608.png)
![trans-4-({[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B11151609.png)
![N-{[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-isoleucine](/img/structure/B11151615.png)
![trans-4-({[(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B11151618.png)
![7-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-4-ethyl-2H-chromen-2-one](/img/structure/B11151621.png)
![7-[2-(2-chlorophenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B11151622.png)
![7-[(2,4-dichlorobenzyl)oxy]-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4H-chromen-4-one](/img/structure/B11151627.png)
![7-[2-(4-bromophenyl)-2-oxoethoxy]-4-ethyl-2H-chromen-2-one](/img/structure/B11151630.png)
![N,N-dimethyl-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B11151631.png)
![2-[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]acetamide](/img/structure/B11151632.png)

![ethyl 3-{4,8-dimethyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B11151654.png)
![2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(4-methyl-1H-indol-1-yl)ethyl]benzamide](/img/structure/B11151656.png)
![methyl {4,8-dimethyl-2-oxo-7-[(2-oxocyclohexyl)oxy]-2H-chromen-3-yl}acetate](/img/structure/B11151658.png)
